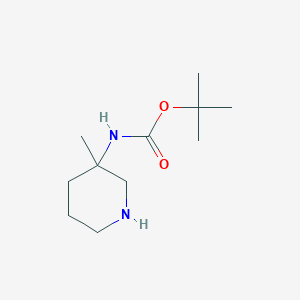

Tert-butyl (3-methylpiperidin-3-yl)carbamate

Vue d'ensemble

Description

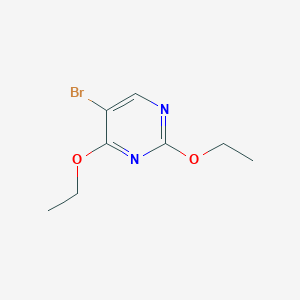

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . It is a solid substance .

Molecular Structure Analysis

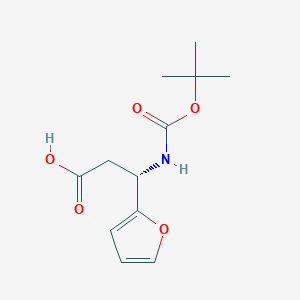

The InChI code for Tert-butyl (3-methylpiperidin-3-yl)carbamate is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) . The canonical SMILES representation is CC©©OC(=O)NCC1CCCNC1 .Physical And Chemical Properties Analysis

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique

Interplay of Strong and Weak Hydrogen Bonds Tert-butyl carbamate derivatives, including those with the 3-methylpiperidin-3-yl moiety, exhibit a complex interplay of strong and weak hydrogen bonds. These interactions are crucial in forming three-dimensional architectures in crystals, demonstrating the compound's significance in understanding molecular assembly and pseudo symmetry. Such studies can aid in the design of new materials with desired properties (Das et al., 2016).

Crystal Structure Insights The structure of tert-butyl carbamate derivatives, including modifications at the 3-methylpiperidin-3-yl position, provides insights into simultaneous hydrogen and halogen bonds involving the carbonyl group. This understanding is vital for designing compounds with specific intermolecular interactions, which is crucial in pharmaceuticals and materials science (Baillargeon et al., 2017).

Synthesis and Chemical Reactions The compound's utility extends to its role in synthetic chemistry, such as in the preparation and Diels‐Alder reaction of 2‐Amido substituted furans. This demonstrates its value in creating complex organic molecules, highlighting its importance in synthetic organic chemistry and drug development (Padwa et al., 2003).

Intermediate in Natural Product Synthesis Tert-butyl (3-methylpiperidin-3-yl)carbamate serves as an intermediate in synthesizing natural product derivatives, showcasing its role in developing compounds with potential biological activities. This application underscores the compound's significance in medicinal chemistry and drug discovery processes (Tang et al., 2014).

Photoredox-Catalyzed Amination Its involvement in photoredox-catalyzed amination reactions to assemble 3-aminochromones under mild conditions illustrates the compound's versatility in facilitating complex chemical transformations. Such applications are crucial in developing new methodologies for constructing heterocyclic compounds, which are prevalent in many drugs and agrochemicals (Wang et al., 2022).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

Tert-butyl (3-methylpiperidin-3-yl)carbamate exhibits high gastrointestinal (GI) absorption and is able to permeate the blood-brain barrier (BBB) . . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.

Propriétés

IUPAC Name |

tert-butyl N-(3-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599245 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-methylpiperidin-3-yl)carbamate | |

CAS RN |

169750-96-3 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B172370.png)